4-Fluorophenol-d5

Description

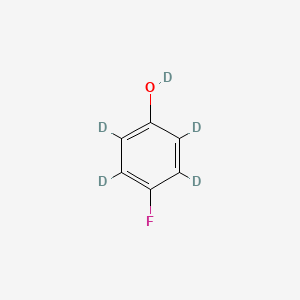

4-Fluorophenol-d5 (C6D5FO) is a deuterated derivative of 4-fluorophenol, where five hydrogen atoms are replaced with deuterium. It has a molecular weight of 117.13 g/mol and a CAS registry number of 1219804-93-9 . This compound is classified as corrosive and toxic, requiring careful handling in laboratory settings . Its primary applications include use as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity (98 atom % D), which minimizes interference in analytical measurements .

Propriétés

Formule moléculaire |

C6H5FO |

|---|---|

Poids moléculaire |

117.13 g/mol |

Nom IUPAC |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

Clé InChI |

RHMPLDJJXGPMEX-HXRFYODMSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])F)[2H] |

SMILES canonique |

C1=CC(=CC=C1O)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluorophenol-d5 can be synthesized through various methods, including the deuteration of 4-fluorophenol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The process typically requires a catalyst and controlled temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorophenol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are employed under controlled conditions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone.

Substitution: Various substituted phenols depending on the nucleophile used

Applications De Recherche Scientifique

4-Fluorophenol-d5 is widely used in scientific research, including:

Chemistry: As an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for accurate quantification and analysis of compounds.

Biology: In studies involving enzyme kinetics and metabolic pathways.

Medicine: As a tracer in positron emission tomography (PET) imaging for studying biological processes and disease mechanisms.

Industry: In the development of pharmaceuticals and agrochemicals, as well as in environmental monitoring to detect contaminants

Mécanisme D'action

The mechanism of action of 4-Fluorophenol-d5 involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can undergo defluorination by cytochrome P450 enzymes, leading to the formation of hydroquinone and other metabolites. The process involves the insertion of oxygen into the C-F bond, followed by reduction to form the final products .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Fluorophenol-d5 with its non-deuterated analogs and related fluorophenols:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | CAS RN |

|---|---|---|---|---|---|---|

| This compound | C6D5FO | 117.13 | Not reported | Not reported | Not reported | 1219804-93-9 |

| 4-Fluorophenol | C6H5FO | 112.10 | 46–48 | 185–186 | 1.220 | 367-12-4 |

| 3-Fluorophenol | C6H5FO | 112.10 | 16–18 | 178–180 | 1.256 | 11955-1A |

| o-Fluorophenol | C6H5FO | 112.10 | 16.1 | 152 | 1.256 | 16211-31 |

Key Observations:

- Isotopic Effects: The deuterium substitution in this compound increases its molecular weight by ~5 g/mol compared to non-deuterated analogs, which can alter its chromatographic retention times and NMR spectral splitting patterns .

Cost and Availability

- This compound is significantly more expensive than its non-deuterated counterparts. For example, 250 mg of this compound costs ¥59,400, compared to ¥52,800 for the same quantity of 4-Fluorophenol .

- Deuterated compounds generally require specialized synthesis, contributing to higher costs. highlights methods for radical difluoromethylation, which may parallel deuterium incorporation strategies .

Activité Biologique

4-Fluorophenol-d5, a deuterated derivative of 4-fluorophenol, is a compound of interest in various fields, including pharmacology and environmental science. Its biological activity has been studied in the context of its potential therapeutic applications and its behavior in biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a fluorine atom at the para position of the phenolic ring and five deuterium atoms replacing hydrogen atoms in the molecule. This modification can influence its chemical properties, stability, and interaction with biological systems.

Biological Activity

1. Antimicrobial Properties

Research has indicated that 4-fluorophenol derivatives exhibit antimicrobial activity. A study demonstrated that compounds with fluorinated phenolic structures can inhibit bacterial growth, suggesting potential applications as antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Cytotoxic Effects

This compound has shown cytotoxic effects against various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy. The compound's ability to modulate signaling pathways related to cell survival and proliferation is under investigation.

3. Neurotoxicity Studies

Neurotoxicity assessments have been conducted to evaluate the effects of this compound on neuronal cells. Findings suggest that while low concentrations may not exhibit significant toxicity, higher concentrations can lead to neuronal cell death through oxidative stress mechanisms.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 80 |

| E. coli | 100 | 50 |

| S. aureus | 50 | 75 |

| S. aureus | 100 | 40 |

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer (MCF-7) cells. The compound was found to induce apoptosis at concentrations ranging from 20 to 100 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 20 | 85 |

| 50 | 60 |

| 100 | 30 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : The fluorine atom's electronegativity may enhance the compound's ability to integrate into lipid membranes, leading to destabilization.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production has been observed in cells treated with higher concentrations of the compound, contributing to oxidative stress.

- Apoptotic Pathways Activation : Studies suggest that exposure to this compound activates caspase-dependent pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.